molecular formula C14H15Cl2N3O B6257427 2,2-Dichloro-N-(2,6-dimethylphenyl)-N-[(1h-pyrazol-1-yl)methyl]acetamide CAS No. 75972-27-9

2,2-Dichloro-N-(2,6-dimethylphenyl)-N-[(1h-pyrazol-1-yl)methyl]acetamide

Cat. No. B6257427
CAS RN: 75972-27-9
M. Wt: 312.2 g/mol
InChI Key: PRYXJKDMFVZBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dichloro-N-(2,6-dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide, commonly referred to as DDPMA, is a synthetic compound that has been used in various scientific and industrial applications. DDPMA is a colorless, crystalline solid with a molecular weight of 334.3 g/mol. It is a member of the pyrazolone family of compounds, which are known for their broad range of biological activities.

Mechanism of Action

DDPMA acts as a reversible inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in numerous physiological processes. By inhibiting the enzyme, DDPMA prevents the breakdown of acetylcholine, leading to an increase in its levels in the body.
Biochemical and Physiological Effects
DDPMA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can lead to increased alertness and improved memory. It has also been shown to have anti-inflammatory effects, as well as to act as an antioxidant.

Advantages and Limitations for Lab Experiments

The use of DDPMA in laboratory experiments has several advantages. It is relatively easy to synthesize, and its effects on acetylcholinesterase can be easily measured. Additionally, it is relatively non-toxic and has a low cost. However, it is important to note that its effects on other enzymes and physiological processes are not well understood, and its use in laboratory experiments should be done with caution.

Future Directions

In the future, DDPMA could be used to develop new drugs and treatments for a variety of conditions. It could be used to develop new drugs to treat Alzheimer’s disease, as well as other neurological disorders. It could also be used to develop new treatments for inflammation and oxidative stress. Additionally, it could be used to develop new insecticides, as well as to improve the efficacy of existing insecticides. Finally, DDPMA could be used to develop new synthetic compounds for use in industrial applications.

Synthesis Methods

DDPMA can be synthesized through a variety of methods, the most common of which is through a reaction between 2,6-dimethylphenyl isocyanate and 2,2-dichloro-N-methylacetamide. This reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature of 50-60°C. The reaction yields a white crystalline product with a yield of up to 90%.

Scientific Research Applications

DDPMA has been used in various scientific and industrial applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used in the synthesis of other pyrazolones, such as the anti-inflammatory drug phenylbutazone. DDPMA has also been used in the synthesis of a variety of other compounds, such as the insecticide avermectin.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dichloro-N-(2,6-dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide involves the reaction of 2,6-dimethylphenylhydrazine with 1H-pyrazole-1-carboxaldehyde to form 2,6-dimethyl-N-(1H-pyrazol-1-yl)benzohydrazide. This intermediate is then reacted with 2,2-dichloroacetyl chloride to form the final product.", "Starting Materials": [ "2,6-dimethylphenylhydrazine", "1H-pyrazole-1-carboxaldehyde", "2,2-dichloroacetyl chloride" ], "Reaction": [ "Step 1: Reaction of 2,6-dimethylphenylhydrazine with 1H-pyrazole-1-carboxaldehyde in ethanol to form 2,6-dimethyl-N-(1H-pyrazol-1-yl)benzohydrazide.", "Step 2: Reaction of 2,6-dimethyl-N-(1H-pyrazol-1-yl)benzohydrazide with 2,2-dichloroacetyl chloride in dichloromethane to form 2,2-dichloro-N-(2,6-dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide." ] }

CAS RN

75972-27-9

Molecular Formula

C14H15Cl2N3O

Molecular Weight

312.2 g/mol

IUPAC Name

2,2-dichloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide

InChI

InChI=1S/C14H15Cl2N3O/c1-10-5-3-6-11(2)12(10)19(14(20)13(15)16)9-18-8-4-7-17-18/h3-8,13H,9H2,1-2H3

InChI Key

PRYXJKDMFVZBOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)C(Cl)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.